Compound Description: Sumatriptan (1) is a non-selective 5-HT1B/1D agonist used as a therapeutic agent for acute migraine treatment. It is contraindicated in patients with heart disease. [ [] ]
Relevance: While Sumatriptan doesn't share the exact core structure of N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine, it's relevant due to its focus in the paper on 5-HT1 receptor agonists. This suggests the target compound may also interact with similar serotonin receptor subtypes, making Sumatriptan a relevant structural lead for comparison in the context of this research paper. [ [] ]
Compound Description: This compound (2), the first selective serotonin one F receptor agonist (SSOFRA), is clinically used for migraine treatment. Though highly selective for the 5-HT1F receptor, it also shows affinity for 5-HT1A, unlike the later developed N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine. [ [] ]
Relevance: This compound highlights the evolution of drug design towards more selective 5-HT1F agonists. Its structure, containing the N-methyl-piperidin-4-yl moiety also present in the target compound, provides insights into structure-activity relationships for this receptor subtype. [ [] ]
Compound Description: This compound (3) is a highly selective SSOFRA with over 100-fold selectivity for 5-HT1F over 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its development was driven by the need for SSOFRAs with improved selectivity profiles. [ [] ]
Relevance: This compound shares the 1-methyl-4-piperidinyl substituent with N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine. The research paper's exploration of radiolabeling this compound for autoradiography indicates an interest in understanding its distribution and binding in vivo, which could be relevant to the target compound's pharmacological profile. [ [] ]
Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. It exhibits anxiolytic and antidepressant-like effects in rodent models by blocking the actions of CRF. [ [], [] ]
Relevance: SSR125543A shares the 1,3-thiazole moiety with N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine. Although their pharmacological targets differ, the presence of this common heterocycle suggests potential shared physicochemical properties or metabolic pathways. [ [], [] ]
Compound Description: This compound (1) is a thyrotropin-releasing hormone (TRH) mimetic demonstrating a stronger anti-hypothermic effect than TRH after oral administration in mice. This highlights its potential as an orally effective therapeutic agent. [ [] ]
Relevance: This compound, despite its different core structure compared to N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine, features a thiazole ring. The research on this TRH mimetic emphasizes modifications to enhance its oral bioavailability and central nervous system penetration, which might offer insights relevant to optimizing the target compound's properties. [ [] ]
Compound Description: Rovatirelin hydrate is a TRH mimetic discovered through structural optimization of a lead compound, 1-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide. Its improved oral efficacy led to its selection for clinical trials. [ [] ]
Relevance: Although structurally distinct from N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine, it shares the 1,3-thiazole ring system. This compound's success in demonstrating oral bioavailability and reaching the central nervous system is noteworthy, especially if the target compound aims for similar pharmacological properties. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.